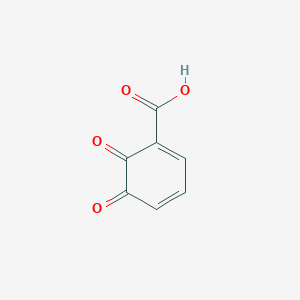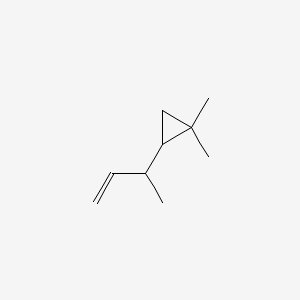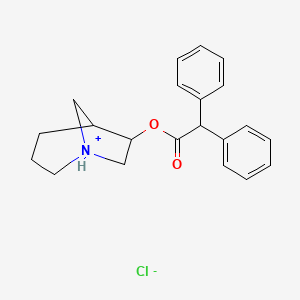
6-Diphenylacetoxy-1-azabicyclo(3.2.1)octane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Diphenylacetoxy-1-azabicyclo(3.2.1)octane hydrochloride is a nitrogen-containing heterocyclic compound. This compound is part of the 2-azabicyclo[3.2.1]octane family, which has gained significant interest in the field of drug discovery due to its unique structure and potential pharmacological properties . The compound consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring, making it a challenging scaffold to synthesize .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Diphenylacetoxy-1-azabicyclo(3.2.1)octane hydrochloride typically involves the following steps:
Formation of the 2-azabicyclo[3.2.1]octane core: This can be achieved through Dieckmann cyclization of a piperidine derivative.
Introduction of the diphenylacetoxy group: This step involves the esterification of the 2-azabicyclo[3.2.1]octane core with diphenylacetic acid under acidic conditions.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the synthetic routes mentioned above, with optimization for yield and purity. This may include the use of continuous flow reactors and other advanced techniques to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
6-Diphenylacetoxy-1-azabicyclo(3.2.1)octane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides under mild conditions.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used under basic conditions.
Major Products
Oxidation: N-oxides
Reduction: Amines
Substitution: Alkylated or acylated derivatives
Applications De Recherche Scientifique
6-Diphenylacetoxy-1-azabicyclo(3.2.1)octane hydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 6-Diphenylacetoxy-1-azabicyclo(3.2.1)octane hydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to neurotransmitter receptors in the brain, modulating their activity . This interaction can influence various signaling pathways, leading to changes in neuronal activity and behavior .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azabicyclo[3.2.1]octane: Shares the same core structure but lacks the diphenylacetoxy group.
8-Azabicyclo[3.2.1]octane: Another member of the azabicyclo family with different substitution patterns.
Uniqueness
6-Diphenylacetoxy-1-azabicyclo(3.2.1)octane hydrochloride is unique due to the presence of the diphenylacetoxy group, which imparts distinct chemical and pharmacological properties. This makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
69766-49-0 |
|---|---|
Formule moléculaire |
C21H24ClNO2 |
Poids moléculaire |
357.9 g/mol |
Nom IUPAC |
1-azoniabicyclo[3.2.1]octan-6-yl 2,2-diphenylacetate;chloride |
InChI |
InChI=1S/C21H23NO2.ClH/c23-21(24-19-15-22-13-7-12-18(19)14-22)20(16-8-3-1-4-9-16)17-10-5-2-6-11-17;/h1-6,8-11,18-20H,7,12-15H2;1H |
Clé InChI |
OBCBYPHOXFOJBP-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C[NH+](C1)CC2OC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, N-[2-[(3-chloro-4-nitrophenyl)azo]-5-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]-](/img/structure/B13784956.png)
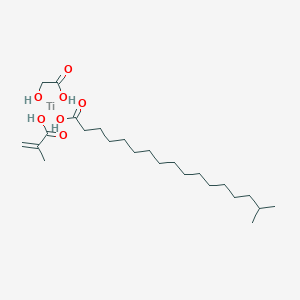
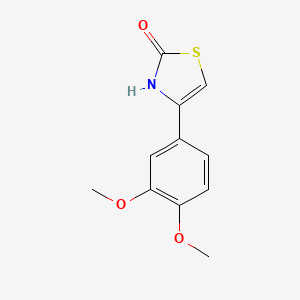
![[2-(dimethylcarbamoyloxy)naphthalen-1-yl]methyl-dimethylazanium;chloride](/img/structure/B13784960.png)
![[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-ferrocene](/img/structure/B13784969.png)

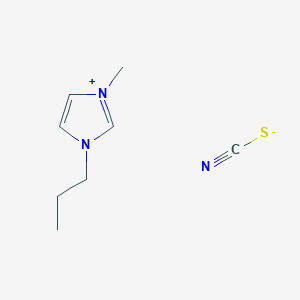
![N-[2-(dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)benzamide](/img/structure/B13784999.png)
![{[2-(Acetyloxy)propanoyl]imino}diethane-2,1-diyl diacetate](/img/structure/B13785002.png)

![1,3,3-Trimethyl-2-((E)-2-(2-phenyl-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclopenten-1-YL)ethenyl)-3H-indolium tetrafluoroborate](/img/structure/B13785008.png)
